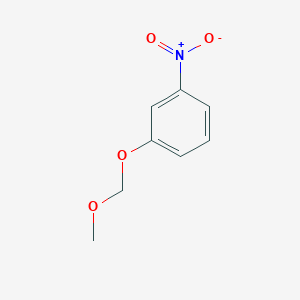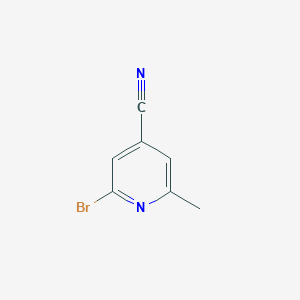
N-methoxycarbonylphthalimide
Übersicht
Beschreibung
N-methoxycarbonylphthalimide is an organic compound with the molecular formula C10H7NO4. It is a derivative of phthalimide, where the nitrogen atom is substituted with a methoxycarbonyl group. This compound is known for its role in organic synthesis, particularly in the protection of amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-methoxycarbonylphthalimide can be synthesized through the reaction of phthalic anhydride with methoxycarbonylamine. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or xylene. The process involves the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: N-methoxycarbonylphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-methylphthalimide using reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phthalic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution: Various substituted phthalimides.
Reduction: N-methylphthalimide.
Hydrolysis: Phthalic acid and methanol.
Wissenschaftliche Forschungsanwendungen
N-methoxycarbonylphthalimide has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions without interference from the amine group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-methoxycarbonylphthalimide primarily involves its role as a protecting group. The methoxycarbonyl group stabilizes the nitrogen atom, preventing unwanted reactions. In biological systems, the compound can be metabolized to release the active amine, which then exerts its effects on molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
N-carbethoxyphthalimide: Similar in structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
N-methylphthalimide: Lacks the methoxycarbonyl group, making it less versatile as a protecting group.
Phthalimide: The parent compound, used widely in organic synthesis.
Uniqueness: N-methoxycarbonylphthalimide is unique due to its specific protecting group, which offers stability and selectivity in reactions. Its methoxycarbonyl group provides a balance between reactivity and stability, making it a valuable tool in synthetic chemistry.
Eigenschaften
IUPAC Name |
methyl 1,3-dioxoisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLWOFRQXDUIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine](/img/structure/B3255450.png)
![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)






